Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate
Brand Name: Vulcanchem
CAS No.: 685108-27-4
VCID: VC4563355
InChI: InChI=1S/C18H16ClNO6/c1-25-16(21)18(17(22)26-2,11-12-4-3-5-14(19)10-12)13-6-8-15(9-7-13)20(23)24/h3-10H,11H2,1-2H3
SMILES: COC(=O)C(CC1=CC(=CC=C1)Cl)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC
Molecular Formula: C18H16ClNO6
Molecular Weight: 377.78

Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate

CAS No.: 685108-27-4

Cat. No.: VC4563355

Molecular Formula: C18H16ClNO6

Molecular Weight: 377.78

* For research use only. Not for human or veterinary use.

Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate - 685108-27-4

Specification

CAS No. 685108-27-4
Molecular Formula C18H16ClNO6
Molecular Weight 377.78
IUPAC Name dimethyl 2-[(3-chlorophenyl)methyl]-2-(4-nitrophenyl)propanedioate
Standard InChI InChI=1S/C18H16ClNO6/c1-25-16(21)18(17(22)26-2,11-12-4-3-5-14(19)10-12)13-6-8-15(9-7-13)20(23)24/h3-10H,11H2,1-2H3
Standard InChI Key WCOGLSMUIOCGBF-UHFFFAOYSA-N
SMILES COC(=O)C(CC1=CC(=CC=C1)Cl)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate features a central malonate core (CH2(COOCH3)2\text{CH}_2(\text{COOCH}_3)_2) substituted at the 2-position with two distinct aromatic groups:

  • A 3-chlorobenzyl group (C6H4ClCH2\text{C}_6\text{H}_4\text{Cl}-\text{CH}_2-) providing electron-withdrawing character via the chlorine atom.

  • A 4-nitrophenyl group (C6H4NO2\text{C}_6\text{H}_4\text{NO}_2-) introducing strong electron-deficient properties due to the nitro substituent .

The interplay between these groups creates a sterically crowded environment, influencing reactivity and solubility. The IUPAC name, dimethyl 2-[(3-chlorophenyl)methyl]-2-(4-nitrophenyl)propanedioate, reflects this substitution pattern .

Synthesis Methods

Conventional Malonate Esterification

The synthesis typically begins with dimethyl malonate, which undergoes sequential alkylation and aromatic substitution reactions :

Step 1: Nucleophilic Aromatic Substitution
Dimethyl malonate reacts with a halogenated nitrobenzene derivative (e.g., 4-chloro-2-nitrobenzene) in the presence of a base (K2CO3\text{K}_2\text{CO}_3) and polar aprotic solvent (DMF) to form a nitroaryl malonate intermediate .

Step 2: Benzylation
The intermediate is treated with 3-chlorobenzyl chloride under alkaline conditions, facilitating nucleophilic attack at the malonate’s central carbon.

Table 1: Representative Synthesis Conditions

Reaction StepReagents/ConditionsYieldReference
Nitroaryl malonate formationDimethyl malonate, 4-chloro-2-nitrobenzene, K2CO3\text{K}_2\text{CO}_3, DMF, 90°C, 2h87–95%
Benzylation3-Chlorobenzyl chloride, NaH\text{NaH}, THF, 0°C → rt~75% (estimated)

Alternative Pathways

Recent advances utilize microwave-assisted synthesis to reduce reaction times and improve yields for similar nitrophenyl malonates . For instance, coupling dimethyl malonate with pre-functionalized benzyl halides under microwave irradiation (100°C, 30 min) achieves conversions exceeding 90% .

Physical and Chemical Properties

Thermodynamic Parameters

Experimental data for this compound are sparse, but predicted values include:

  • Boiling point: 479.7 ± 45.0°C (estimated via group contribution methods) .

  • Density: 1.346 ± 0.06 g/cm3^3 .

  • Solubility: Limited water solubility (<0.1 mg/mL); soluble in polar organic solvents (e.g., DMSO, DMF).

Stability and Reactivity

  • Hydrolytic sensitivity: The ester groups are prone to hydrolysis under acidic or basic conditions, yielding malonic acid derivatives.

  • Nitro group reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) converts the nitro group to an amine, enabling further functionalization .

Comparison with Structural Analogs

Table 2: Key Analog Comparisons

CompoundSubstituentsMolecular WeightKey Applications
Dimethyl 2-(4-nitrophenyl)malonate 4-Nitrophenyl253.21Photodynamic therapy
Dimethyl 2-(4-chloro-2-nitrophenyl)malonate 4-Chloro-2-nitrophenyl287.67Polymer crosslinking
Target compound3-Chlorobenzyl + 4-nitrophenyl377.78Drug intermediate

The 3-chlorobenzyl group in the target compound enhances steric hindrance and lipophilicity compared to simpler analogs, potentially improving target binding in biological systems .

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